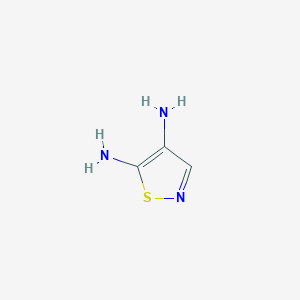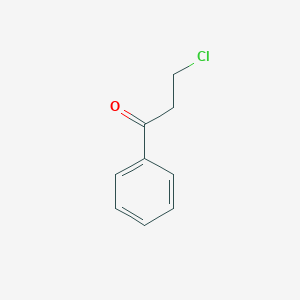
2-Hydroxy-1-nitrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-nitrocarbazole is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-nitrocarbazole is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
2-Hydroxy-1-nitrocarbazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hydroxy-1-nitrocarbazole in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and their modulation. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-Hydroxy-1-nitrocarbazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, studies are needed to optimize the synthesis method of 2-Hydroxy-1-nitrocarbazole to improve its solubility and yield.
Conclusion
In conclusion, 2-Hydroxy-1-nitrocarbazole is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. It has been extensively studied for its potential applications in various fields, including cancer treatment and neurodegenerative disease. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways. It has several advantages for lab experiments, including its wide range of biological activities and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole, including its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Synthesemethoden
The synthesis of 2-Hydroxy-1-nitrocarbazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminophenol with nitric acid and sulfuric acid. The reaction takes place under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 2-chloro-1-nitrobenzene with urea in the presence of copper powder.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-nitrocarbazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
153654-35-4 |
|---|---|
Produktname |
2-Hydroxy-1-nitrocarbazole |
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
1-nitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H8N2O3/c15-10-6-5-8-7-3-1-2-4-9(7)13-11(8)12(10)14(16)17/h1-6,13,15H |
InChI-Schlüssel |
IGIBRGBZTUXOCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
Andere CAS-Nummern |
153654-35-4 |
Synonyme |
2-HYDROXY-1-NITROCARBAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



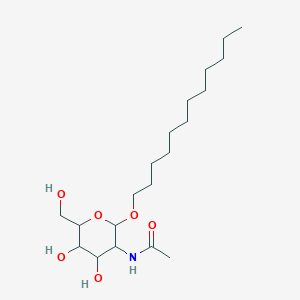
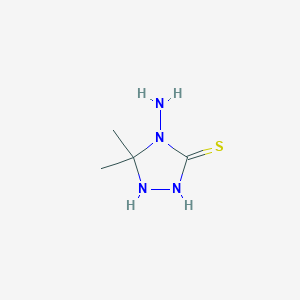
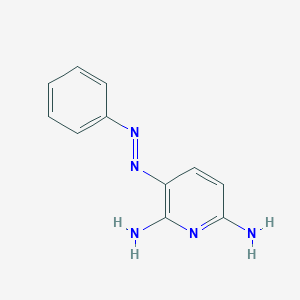
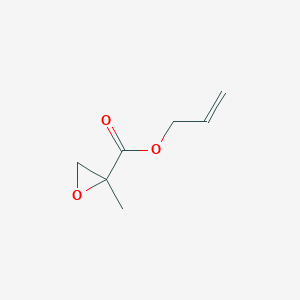
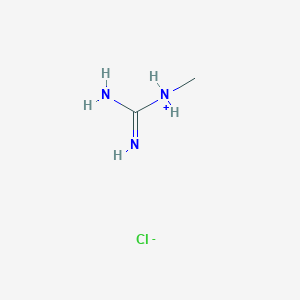
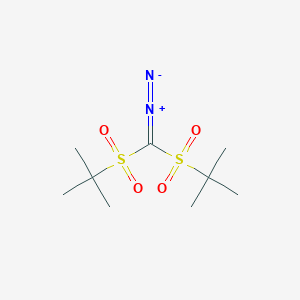
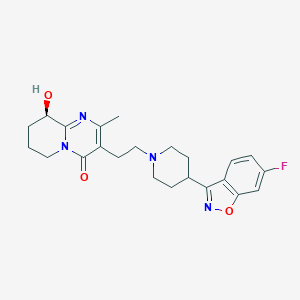
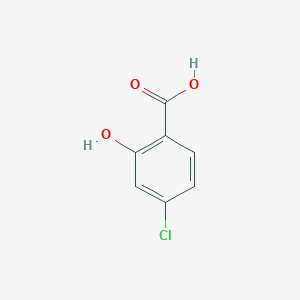
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
